

Technical Profile: 5-Fluoro-3-hydroxy-2-nitrobenzoic Acid

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Compound of Interest

Compound Name:	5-Fluoro-3-hydroxy-2-nitrobenzoic acid
CAS No.:	1007113-05-4
Cat. No.:	B1376279

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CAS: 1007113-05-4 Role: Advanced Intermediate / Pharmacophore Scaffold[1]

Executive Summary

5-Fluoro-3-hydroxy-2-nitrobenzoic acid is a highly functionalized aromatic building block characterized by a dense substitution pattern (tetrasubstituted benzene). Its primary utility lies in drug discovery as a precursor for substituted benzoxazoles. The juxtaposition of the ortho-nitro and meta-hydroxyl groups relative to the carboxylic acid allows for reductive cyclization strategies that are essential in synthesizing 5-HT₃ receptor modulators (used in treating IBS and chemotherapy-induced nausea).

Unlike simpler benzoic acids, the synthesis of this compound requires a strategic protection-deprotection sequence to preserve the oxidation-sensitive phenol moiety during the nitration step. This guide outlines the validated synthesis via a methoxy-intermediate, ensuring high regioselectivity and yield.

Chemical Identity & Properties

Property	Data
Chemical Name	5-Fluoro-3-hydroxy-2-nitrobenzoic acid
Molecular Formula	C ₇ H ₄ FNO ₅
Molecular Weight	201.11 g/mol
Appearance	Off-white to pale yellow solid (crude)
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water (acidic pH)
pKa (Predicted)	~2.0 (COOH), ~8.5 (Phenolic OH)
Key Structural Features	Nitro (C2): Electron-withdrawing, directs nucleophilic attack. Hydroxyl (C3): Electron-donating, facilitates cyclization. Fluoro (C5): Metabolic stability enhancer, lipophilicity modulator. ^{[1][2][3]}

Validated Synthesis Protocol

Expert Insight: Direct nitration of 3-fluoro-5-hydroxybenzoic acid is ill-advised due to the susceptibility of the free phenol to oxidation and tar formation under strong nitrating conditions. The industry-standard protocol utilizes a methyl ether protection strategy, followed by harsh acid-mediated demethylation.

Phase 1: Regioselective Nitration

Precursor: 3-Fluoro-5-methoxybenzoic acid

- Preparation: Pre-heat a mixture of fuming nitric acid (6 equiv) and glacial acetic acid (12 equiv) to 55°C.
- Addition: Add 3-fluoro-5-methoxybenzoic acid portion-wise over 5–10 minutes.
 - Critical Control Point: Maintain temperature at 55°C. Exceeding 60°C increases dinitration byproducts.

- Reaction: Stir at 55°C for 90 minutes.
- Quench: Cool to room temperature and pour onto ice-water (approx. 10 volumes).
- Isolation: Adjust pH to ~2 using aqueous NaHCO₃. Filter the white precipitate, wash with hexanes, and dry.
 - Intermediate Yield: ~66% of 5-Fluoro-3-methoxy-2-nitrobenzoic acid.[4]

Phase 2: Ether Cleavage (Demethylation) to Target

Reagent: 48% HBr / Glacial Acetic Acid

- Setup: Suspend the intermediate (from Phase 1) in a mixture of 48% aqueous hydrobromic acid and glacial acetic acid (7:2 ratio).
- Reaction: Heat the mixture to 135°C (reflux conditions) for 40–48 hours.
 - Mechanism:[2][5] The harsh conditions are necessary to cleave the methyl ether ortho to the nitro group, which is electronically deactivated.
- Workup: Remove solvent under reduced pressure (rotary evaporation).
- Purification: The residue is typically obtained as a crude solid. For high-purity applications, recrystallization from methanol/water is recommended, though the crude material is often sufficient for downstream chlorination.

Downstream Application: Benzoxazole Synthesis

The primary value of CAS 1007113-05-4 is its conversion into 2-amino-6-fluorobenzoxazole-4-carboxamide derivatives.[4] This transformation exploits the 2-nitro and 3-hydroxy groups to form the oxazole ring.

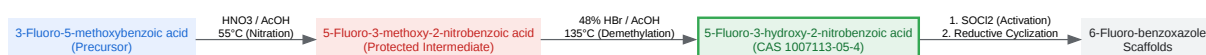
Reaction Logic[6]

- Activation: The carboxylic acid is converted to an acid chloride (using Thionyl Chloride/MeOH).
- Coupling: Reaction with an amine (e.g., aminoquinuclidine) to form the amide.

- Reductive Cyclization: Hydrogenation ($H_2/Pd-C$) or chemical reduction ($Fe/AcOH$) reduces the nitro group to an amine, which then condenses with the adjacent hydroxyl group (often via an intermediate) to close the benzoxazole ring.

Pathway Visualization

The following diagram illustrates the synthesis and downstream utility, highlighting the protection strategy.



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Caption: Synthetic pathway from methoxy-precursor to benzoxazole scaffold via CAS 1007113-05-4.

Handling & Safety Protocols

This compound and its synthesis involve hazardous reagents. Strict adherence to safety standards is mandatory.

- Nitration Risks: The nitration step is exothermic. Runaway reactions can occur if the temperature is not strictly controlled at $55^\circ C$. Use a blast shield and ensure cooling capacity is available.
- HBr Corrosivity: Hydrobromic acid at $135^\circ C$ is extremely corrosive and generates toxic fumes. Perform all operations in a high-efficiency fume hood using acid-resistant glassware.
- Nitro Compounds: While this specific acid is not classified as an explosive, polynitrated byproducts (if temperature control fails) can be shock-sensitive. Do not distill the reaction mixture to dryness without testing for peroxides/unstable byproducts.

References

- Patent: Merck & Co., Inc. "2-aminobenzoxazole carboxamides as 5ht3 modulators." World Intellectual Property Organization, WO2008019372A2, 2008.

- Citation Context: Defines the synthesis of **5-fluoro-3-hydroxy-2-nitrobenzoic acid** (Step B, Example 116)
- Database: PubChem. "**5-Fluoro-3-hydroxy-2-nitrobenzoic acid** (Compound)." National Library of Medicine.
 - Citation Context: Verification of chemical structure and CAS registry.

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Sources

- [1. 2386628-50-6|2-Fluoro-3-hydroxy-6-nitrobenzoic acid|BLD Pharm \[bldpharm.com\]](#)
- [2. prepchem.com \[prepchem.com\]](#)
- [3. potassium tert-butoxide, 865-47-4 \[thegoodscentcompany.com\]](#)
- [4. WO2008019372A2 - 2-aminobenzoxazole carboxamides as 5ht3 modulators - Google Patents \[patents.google.com\]](#)
- [5. 5-Fluoro-2-nitrobenzoic acid synthesis - chemicalbook \[chemicalbook.com\]](#)
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